1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct
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Overview
Description
1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct is a complex organic compound with the molecular formula C17H34ClN5O4S and a molecular weight of 440.00 . This compound is known for its unique structure, which includes a bicyclic framework and functional groups that make it versatile in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct typically involves multiple steps. The starting materials and reagents are carefully selected to ensure high yield and purity. The synthetic route often includes the following steps:
Formation of the bicyclic framework: This involves the reaction of appropriate precursors under controlled conditions to form the bicyclic structure.
Introduction of the sulfonyl group: The sulfonyl group is introduced through sulfonation reactions using reagents like sulfonyl chlorides.
Addition of the tert-butoxycarbonyl group: This step involves the use of tert-butoxycarbonyl chloride in the presence of a base to protect the amine group.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired adduct
Industrial production methods may vary, but they generally follow similar principles with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in various reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct exerts its effects involves interactions with molecular targets and pathways. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The sulfonyl and tert-butoxycarbonyl groups contribute to its reactivity and stability, enabling it to participate in various biochemical processes .
Comparison with Similar Compounds
Similar compounds to 1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct include:
1,4-Diazabicyclo[2.2.2]octane (DABCO): A simpler bicyclic compound used as a catalyst and reagent in organic synthesis.
Sulfonylureas: Compounds with sulfonyl groups that are used as herbicides and antidiabetic drugs.
tert-Butoxycarbonyl (Boc) protected amines: Commonly used in peptide synthesis for protecting amine groups
The uniqueness of this compound lies in its combination of functional groups and bicyclic structure, which confer specific reactivity and stability properties.
Properties
Molecular Formula |
C17H34ClN5O4S |
---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate;1,4-diazabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C11H21N3O4S.C6H12N2.ClH/c1-11(2,3)18-10(15)12-19(16,17)14-7-4-13(5-8-14)6-9-14;1-2-8-5-3-7(1)4-6-8;/h4-9H2,1-3H3;1-6H2;1H |
InChI Key |
XUOBRPCZSCIKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=NS(=O)(=O)[N+]12CCN(CC1)CC2)[O-].C1CN2CCN1CC2.Cl |
Origin of Product |
United States |
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